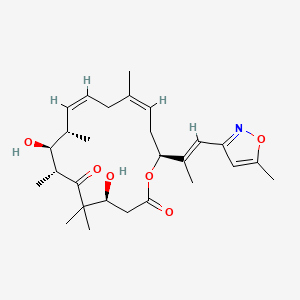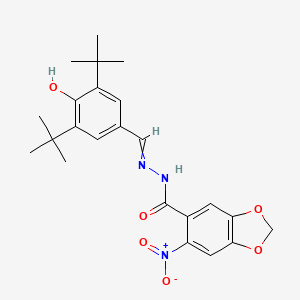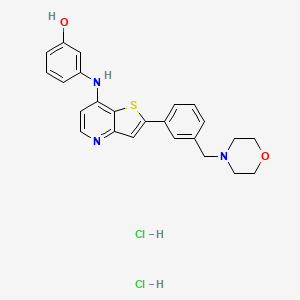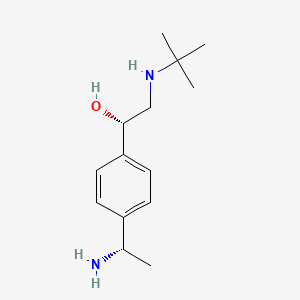
TPT197 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TPT-197 is a thiophene thiourea derivative with molecule weight 197 in free base form. There is no formal name yet, we temporally call this molecule as TPT-197. Please also see similar products: TPT-197; TPT-260; TPT-172.
Wissenschaftliche Forschungsanwendungen
Genome-Editing Technologies in Adoptive T Cell Immunotherapy for Cancer
Genome-editing technologies like CRISPR-Cas9 have enabled the precise editing of genes within the genome, presenting a robust platform to optimize the activity of engineered T cells in cancer treatment. This advancement is exemplified by engineered T cell therapies, such as CD19-directed chimeric antigen receptor T cells (CART19), which have shown significant efficacy in specific patient populations. The FDA-approved CTL019, or KYMRIAH™, represents a milestone in adoptive T cell therapies, highlighting the potential of genome-editing technologies in this field (Singh et al., 2017).
Chimeric Antigen Receptor T-cell Therapy for Hematological Malignancies
The designation of CTL019 as a 'breakthrough therapy' by the FDA underscores the significant progress in chimeric antigen receptor T-cell (CAR-T) therapy for hematological malignancies. These therapies, targeting CD19, have demonstrated considerable efficacy, leading to the launch of numerous clinical trials and the treatment of high-risk B-cell malignancies. This development marks a pivotal moment in harnessing the immune system's power in ways previously unseen, with further research underway to extend CAR T-cell therapy beyond B-cell malignancies (Gill & June, 2015).
Triphenyltin Compounds in Marine Ecosystems: Environmental and Health Impact
While not directly connected to TPT197 HCl, research on triphenyltin (TPT) compounds reveals their significant environmental and health impacts. Used as biocides in marine vessels and agriculture, these compounds have led to worldwide contamination of coastal waters. Their resistance to biotransformation and potential to bioaccumulate poses risks to marine life and, indirectly, to humans through seafood consumption. This calls for regular monitoring and a comprehensive understanding of TPT's ecological and health implications (Yi et al., 2012).
Endocrine Disrupting Toxicity of Triphenyltin
The endocrine-disrupting effects of TPT, another compound related to TPT197 HCl, have been extensively studied across various species, from aquatic animals to mammals. TPT has been observed to induce morphological and physiological changes in the animal endocrine system, impacting reproductive functions and causing abnormalities like imposex in aquatic animals and reproductive disorders in mammals. Recognizing TPT as a major endocrine disruptor is crucial for understanding its toxic effects on different tissues and its pathogenic implications on endocrine, metabolic, neurological, and reproductive functions (He, Li, & Li, 2020).
Eigenschaften
Molekularformel |
C7H7N3S2 |
|---|---|
Molekulargewicht |
197.28 |
Aussehen |
white to off-white solid powder |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






